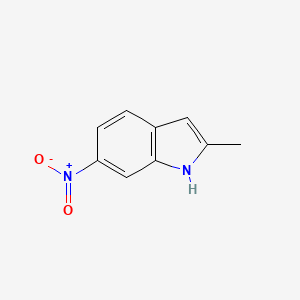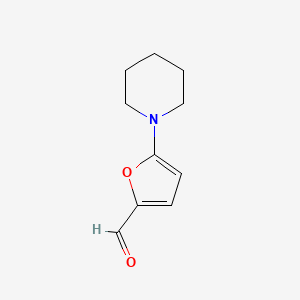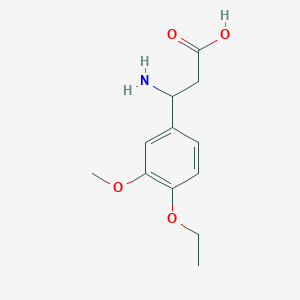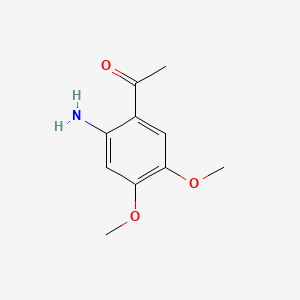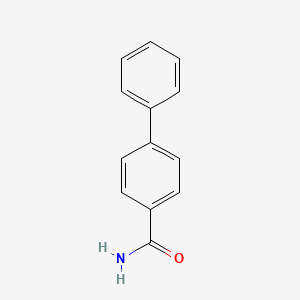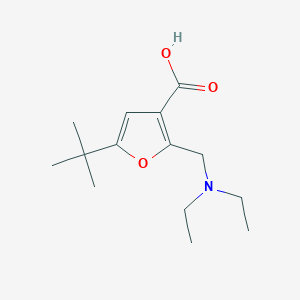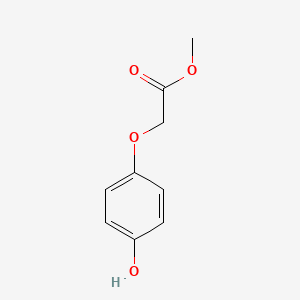![molecular formula C8H11NO2 B1268928 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione CAS No. 85302-06-3](/img/structure/B1268928.png)
2-[(Dimethylamino)methylene]cyclopentane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione involves the reaction of 1,3-cyclohexanedione with DMF-DMA, following established literature procedures to yield precursors like 2-((dimethylamino)methylene)cyclohexane-1,3-dione (V. Jeyachandran, 2021). This process exemplifies the compound's role in synthesizing biologically active derivatives, highlighting its versatility in organic synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione (DMACB), has been extensively studied. The evaluation of DMACB's molecular dipole moment in the crystal, facilitated by periodic RHF ab initio computations and X-ray diffraction data, reveals significant insights into the structural characteristics and electronic properties of such compounds, underscoring the importance of intermolecular interactions (E. May, R. Destro, & C. Gatti, 2001).
Chemical Reactions and Properties
2-[(Dimethylamino)methylene]cyclopentane-1,3-dione undergoes various chemical reactions, forming a wide array of derivatives and complexes. For instance, its reaction with dinucleophiles results in the synthesis of 5-acylpyrimidines and 7,8-dihydroquinazolin-5(6H)-ones, demonstrating its reactivity and utility in creating heterocyclic compounds (L. Mosti, G. Menozzi, & P. Schenone, 1983).
Physical Properties Analysis
Although specific papers on the physical properties of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione were not identified, related research on cyclopentane-1,3-dione derivatives indicates that these compounds often exhibit properties such as strong acidity, tunable lipophilicity, and a capacity for forming stable crystalline structures. These characteristics suggest that 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione may share similar physical properties, which are crucial for its applications in synthesis and material science (C. Ballatore et al., 2011).
科学的研究の応用
Application in Antimicrobial Research
- Summary of the Application: This compound has been used in the development of nanogels for the inhibition of pathogenic bacteria . These nanogels have been shown to inhibit the growth of both harmful Gram-negative and Gram-positive bacteria.
- Methods of Application: The nanogel was created through dispersion polymerization in a water/2-methoxyethanol medium, initiated with 0.2 wt% potassium persulfate (KPS) and stabilized with 0.5 wt% poly (vinyl alcohol) (PVA) .
- Results or Outcomes: The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
Sure, here’s another application of a related compound, Poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene, which might be of interest .
Application in Drug Delivery Systems
- Summary of the Application: This compound has been used in the development of polymersomes, which are nanometer-sized spheroidal aggregates that present an aqueous internal compartment, external and internal hydrophilic coronas, and a hydrophobic membrane-like structure separating the coronas . These polymersomes are being studied for their potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .
- Methods of Application: The polymersomes were synthesized via RAFT . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements . The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .
Sure, here’s another application of a related compound, Poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene, which might be of interest .
Application in Drug Delivery Systems
- Summary of the Application: This compound has been used in the development of polymersomes, which are nanometer-sized spheroidal aggregates that present an aqueous internal compartment, external and internal hydrophilic coronas, and a hydrophobic membrane-like structure separating the coronas . These polymersomes are being studied for their potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .
- Methods of Application: The polymersomes were synthesized via RAFT . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements . The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .
- Results or Outcomes: The polymersomes exhibited dual stimulus–response (i.e., pH and temperature) which makes them a potential platform for gene delivery and nanoreactors .
将来の方向性
特性
IUPAC Name |
2-(dimethylaminomethylidene)cyclopentane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9(2)5-6-7(10)3-4-8(6)11/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGURTAONFNVCSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349155 |
Source


|
| Record name | 2-[(dimethylamino)methylene]cyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methylene]cyclopentane-1,3-dione | |
CAS RN |
85302-06-3 |
Source


|
| Record name | 2-[(dimethylamino)methylene]cyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



